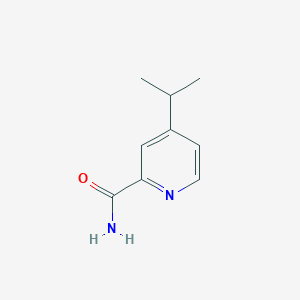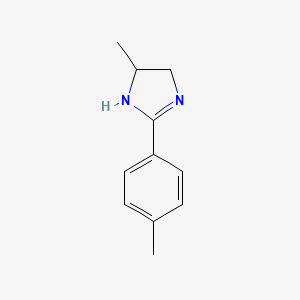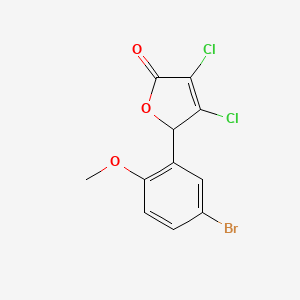
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a complex organic compound characterized by the presence of bromine, methoxy, and dichlorofuran groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol, followed by acetylation and subsequent chlorination to introduce the dichlorofuran moiety . The reaction conditions often involve the use of bromine, acetic anhydride, and iron powder as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide, sodium hydroxide, and hydrogen chloride . The reactions are typically carried out in solvents like tetrahydrofuran and water, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of guaiacol 5-bromomesylate can yield 5-bromoguaiacol .
Scientific Research Applications
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Bromo-2-methoxyphenyl benzenesulfonate
- 5-Bromo-2-methoxyphenyl methanesulfonate
Uniqueness
What sets 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one apart is its unique combination of bromine, methoxy, and dichlorofuran groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H7BrCl2O3 |
|---|---|
Molecular Weight |
337.98 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C11H7BrCl2O3/c1-16-7-3-2-5(12)4-6(7)10-8(13)9(14)11(15)17-10/h2-4,10H,1H3 |
InChI Key |
NEDJCKJLLVIAOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)
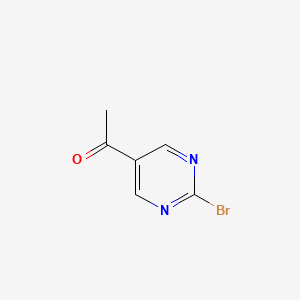
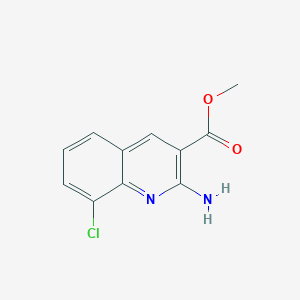

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)


![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
